molecular formula C17H14N4O2 B5757460 9-ethyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole

9-ethyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole

Cat. No.: B5757460
M. Wt: 306.32 g/mol
InChI Key: KGBMVTBXAZWXOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-ethyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that has a fused imidazole and benzimidazole ring system. This compound has been synthesized using various methods and has been extensively studied for its biological and pharmacological properties. In

Mechanism of Action

The mechanism of action of 9-ethyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been suggested that the compound may induce apoptosis by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as topoisomerase II and tubulin, which are involved in cancer cell growth and proliferation. The compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, it has been found to exhibit anti-inflammatory and immunomodulatory activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using 9-ethyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole in lab experiments is its wide range of biological activities. It has been found to exhibit anticancer, antiviral, antitumor, anti-inflammatory, and immunomodulatory activities, making it a versatile compound for research. However, one of the limitations of using this compound is its toxicity. It has been found to exhibit cytotoxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 9-ethyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole. One area of research is to further investigate the mechanism of action of the compound. This will help in understanding how the compound exerts its biological activities and may lead to the development of more effective drugs. Another area of research is to explore the potential use of the compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, future research may focus on developing less toxic analogs of the compound for use in lab experiments.

Synthesis Methods

The synthesis of 9-ethyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole can be achieved through various methods. One of the most common methods is the condensation reaction of 4-nitrophenylacetic acid with 1,2-diaminobenzene in the presence of polyphosphoric acid. The resulting compound is then subjected to cyclization with ethyl chloroformate to obtain this compound.

Scientific Research Applications

9-ethyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole has been widely studied for its biological and pharmacological properties. It has been found to exhibit anticancer, antiviral, and antitumor activities. It has also been studied for its potential use as an anti-inflammatory and immunomodulatory agent. The compound has been tested against various cancer cell lines, including breast, lung, colon, and prostate cancer, and has shown promising results in inhibiting their growth and inducing apoptosis.

Properties

IUPAC Name

4-ethyl-2-(4-nitrophenyl)imidazo[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c1-2-19-15-5-3-4-6-16(15)20-11-14(18-17(19)20)12-7-9-13(10-8-12)21(22)23/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBMVTBXAZWXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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